molecular formula C7H5BrIN3 B1529852 3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine CAS No. 1256825-96-3

3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine

Cat. No. B1529852
CAS RN: 1256825-96-3
M. Wt: 337.94 g/mol
InChI Key: UMCFGMNIVLVVPM-UHFFFAOYSA-N
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Description

The compound “3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine” belongs to a class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrazolo-pyridines, a closely related class of compounds, have been synthesized from both preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrrole ring fused to a pyridine ring, with bromine and iodine substituents .

Scientific Research Applications

Catalysis and Chemical Synthesis

3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine serves as a precursor in the synthesis of complex organic compounds. For instance, its reactions catalyzed by palladium compounds have led to the formation of 3-alkynyl derivatives. These derivatives, under further reactions, yield pyrrolo[3,2-c]cinnolines and other heterocyclic compounds, showcasing its utility in the development of novel organic synthesis pathways (Ames & Bull, 1982). Furthermore, the compound has been involved in enantioselective A(3) reactions, leading to propargylamines with high enantiomeric excess, highlighting its role in asymmetric synthesis and the creation of compounds with potential biological activity (Zhao & Seidel, 2015).

Advanced Material and Drug Design

This compound's derivatives find applications in the design and synthesis of advanced materials and potential drug molecules. Its role in the creation of sterically hindered primary amines demonstrates its utility in generating compounds with unique chemical and physical properties, which can be crucial for developing new materials and pharmaceuticals (Jirkovsky, Greenblatt, & Baudy, 1991). The sustainable catalysis methodologies involving pyrrole synthesis from secondary alcohols, where this compound could potentially serve as an intermediate, further indicate its significance in green chemistry and the production of environmentally friendly chemicals (Michlik & Kempe, 2013).

Heterocyclic Chemistry and Functional Materials

The compound's ability to undergo transformations into various heterocyclic structures is of great interest in heterocyclic chemistry. For example, the transformation of pyrrolidine-derived propargylamines into allenes without loss of enantiopurity showcases the potential of this compound derivatives in synthesizing structurally complex and functionally diverse molecules (Zhao & Seidel, 2015). Additionally, its derivatives have been utilized in synthesizing pyrrole and pyrrole derivatives, essential in many biological molecules like heme and chlorophyll, underlining its importance in biochemistry and pharmaceutical sciences (Anderson & Liu, 2000).

properties

IUPAC Name

3-bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3/c8-3-1-11-6-4(9)2-12-7(10)5(3)6/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCFGMNIVLVVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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